molecular formula C15H18N4OS B2430483 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one CAS No. 2309602-74-0

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one

Cat. No.: B2430483
CAS No.: 2309602-74-0
M. Wt: 302.4
InChI Key: BZECOSVHYGFMHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one" is a fascinating chemical entity with a complex structure. This molecule combines the features of a bicyclic framework, a triazole ring, and a thiophene ring, making it a unique subject of study in both synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one" typically involves multiple steps. One common approach starts with the preparation of the 8-azabicyclo[3.2.1]octane scaffold, followed by the introduction of the 1,2,4-triazole and thiophene groups. Reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, with catalysts like palladium on carbon for hydrogenation steps, and reagents like sodium hydride for deprotonation steps.

Industrial Production Methods

In an industrial setting, the production of this compound would likely be optimized for scale, using large reactors, continuous flow systems, and automated control of reaction parameters to ensure consistency and yield. The choice of solvents, reagents, and catalysts would be tailored to minimize cost and environmental impact while maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

"1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one" can undergo various types of reactions, including:

  • Oxidation: : Reacts with oxidizing agents like potassium permanganate.

  • Reduction: : Can be reduced using agents like lithium aluminum hydride.

  • Substitution: : Participates in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in aqueous solution under acidic or basic conditions.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Sodium hydride in dimethylformamide as a solvent.

Major Products

  • Oxidation: : Formation of carboxylic acid derivatives.

  • Reduction: : Conversion to amine derivatives.

  • Substitution: : Introduction of various substituents on the bicyclic or triazole rings.

Scientific Research Applications

The compound has wide-ranging applications in scientific research:

  • Chemistry: : Serves as a building block for the synthesis of more complex molecules.

  • Biology: : Used to study enzyme interactions and receptor binding due to its complex structure.

  • Medicine: : Potential pharmaceutical applications, including as an antifungal or antibacterial agent.

  • Industry: : Could be used in the development of new materials with specific electronic properties due to the thiophene ring.

Mechanism of Action

The mechanism of action for any potential pharmaceutical applications would involve interaction with molecular targets such as enzymes or receptors. The bicyclic framework might enhance binding affinity through multiple interaction points, while the triazole ring could be involved in specific hydrogen bonding or coordination with metal ions.

Comparison with Similar Compounds

When comparing "1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one" with other compounds:

  • Unique Features: : Combination of a bicyclic structure with a triazole and thiophene ring is relatively rare, providing a unique set of chemical and biological properties.

  • Similar Compounds: : Compounds like "1-(1H-1,2,4-triazol-1-ylmethyl)-4-phenylpiperazine" share the triazole ring but differ in the other structural components, highlighting the unique bicyclic scaffold and thiophene substitution in our compound.

This uniqueness often translates into specific applications and interactions that are distinct from those of similar compounds.

Properties

IUPAC Name

2-thiophen-3-yl-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c20-15(5-11-3-4-21-8-11)19-12-1-2-13(19)7-14(6-12)18-10-16-9-17-18/h3-4,8-10,12-14H,1-2,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZECOSVHYGFMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CSC=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.